molecular formula C15H14N4S B1218674 4-(N,N-Dimethylamino)azobenzene-4'-isothiocyanate CAS No. 7612-98-8

4-(N,N-Dimethylamino)azobenzene-4'-isothiocyanate

Cat. No. B1218674
Key on ui cas rn: 7612-98-8
M. Wt: 282.4 g/mol
InChI Key: OSWZKAVBSQAVFI-UHFFFAOYSA-N
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Patent
US05567628

Procedure details

Antibody (2 mg) was dissolved in 2 ml of 1% NaHCO3 pH 8.6, and a 20-ul aliquot of a solution of 1 mg/ml 4-dimethylaminoazobenzene-4'-isothiocyanate in dimethylformamide (DMF) added. The mixture was stirred overnight, then desalted on a Sephadex G-25 (coarse) column (1×30 cm). The ultraviolet-and visible spectrum of the conjugate was compared to that of DAB and antibody alone, to determine the degree of substitution. An erythrosin-antibody conjugate was prepared the same way, except the concentration of the erythrosin-isothiocyanate in DMF was 2.5 mg/ml.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
[Compound]
Name
Sephadex
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
2 mL
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
CN(C1C=CC(N=NC2C=CC(N=C=S)=CC=2)=CC=1)C.[CH:21]1[C:26](N=C=S)=[CH:25][C:24]2[C:30]3([O:50][C:51](=[O:52])[C:23]=2[CH:22]=1)[C:43]1[C:38](=[C:39]([I:46])[C:40]([O-:45])=[C:41]([I:44])[CH:42]=1)[O:37][C:36]1[C:31]3=[CH:32][C:33]([I:49])=[C:34]([O-:48])[C:35]=1[I:47].[Na+].[Na+]>C([O-])(O)=O.[Na+].CN(C)C=O>[CH:21]1[CH:26]=[CH:25][C:24]2[C:30]3([C:31]4[CH:32]=[C:33]([I:49])[C:34]([OH:48])=[C:35]([I:47])[C:36]=4[O:37][C:38]4[C:39]([I:46])=[C:40]([OH:45])[C:41]([I:44])=[CH:42][C:43]3=4)[O:50][C:51](=[O:52])[C:23]=2[CH:22]=1 |f:1.2.3,4.5|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(C)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)N=C=S
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Sephadex
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=CC2=C(C=C1N=C=S)C3(C4=CC(=C(C(=C4OC5=C(C(=C(C=C53)I)[O-])I)I)[O-])I)OC2=O.[Na+].[Na+]
Step Four
Name
Quantity
2 mL
Type
solvent
Smiles
C(=O)(O)[O-].[Na+]
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CN(C=O)C

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C=1C=CC2=C(C1)C(=O)OC23C=4C=C(C(=C(C4OC5=C3C=C(C(=C5I)O)I)I)O)I

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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